Phe-Pro-Ala-pNA

Tripeptidyl Peptidase Aspergillus fumigatus Sedolisin

Phe-Pro-Ala-pNA (CAS: 201738-99-0) is a synthetic tripeptide derivative conjugated to a para-nitroaniline (pNA) chromophore. It belongs to the class of chromogenic peptide substrates used in biochemical research for the quantitative measurement of protease activity.

Molecular Formula C23H27N5O5
Molecular Weight 453.5 g/mol
CAS No. 201738-99-0
Cat. No. B1443712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhe-Pro-Ala-pNA
CAS201738-99-0
Molecular FormulaC23H27N5O5
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
InChIKeyIQYNDHOCCCUVDQ-YSSFQJQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phe-Pro-Ala-pNA: A Specialized Chromogenic Substrate for Tripeptidyl Peptidase (TPP) Activity Assays


Phe-Pro-Ala-pNA (CAS: 201738-99-0) is a synthetic tripeptide derivative conjugated to a para-nitroaniline (pNA) chromophore. It belongs to the class of chromogenic peptide substrates used in biochemical research for the quantitative measurement of protease activity [1]. Its primary application is as a substrate for tripeptidyl peptidases (TPPs), a class of exopeptidases that cleave tripeptides from the N-terminus of protein or peptide substrates . This specific sequence is cleaved by sedolisins B, C, and D, which are TPPs secreted by the opportunistic fungal pathogen *Aspergillus fumigatus* [2].

Why Phe-Pro-Ala-pNA Cannot Be Arbitrarily Replaced with Other pNA Substrates for TPP Research


Generic substitution among chromogenic pNA substrates is unreliable due to the stringent sequence specificity of proteolytic enzymes. While many commercially available pNA substrates target common proteases like thrombin (e.g., S-2238) or plasmin (e.g., S-2251), Phe-Pro-Ala-pNA is specifically recognized and cleaved by tripeptidyl peptidases (TPPs) such as the sedolisins from *Aspergillus fumigatus* [1]. Substituting it with a generic or off-target substrate would yield no signal or misleadingly low activity, as TPPs require a specific tripeptide motif for efficient catalysis . Furthermore, structural analogs like Ala-Phe-Pro-pNA (CAS 201732-35-6), while also TPP substrates, possess a different amino acid sequence that may confer different kinetic properties and enzyme specificities, precluding direct interchangeability without extensive re-validation .

Quantitative Differentiation of Phe-Pro-Ala-pNA: Evidence for TPP-Specific Applications


Enzyme Specificity: Exclusive Cleavage by Fungal Tripeptidyl Peptidases (Sedolisins)

Phe-Pro-Ala-pNA is specifically cleaved by the tripeptidyl peptidases (TPPs) SedB, SedC, and SedD from *Aspergillus fumigatus*. This cleavage releases the chromogenic p-nitroaniline (pNA) moiety, allowing for spectrophotometric quantification of enzyme activity at 405 nm [1]. This is in contrast to widely used chromogenic substrates like S-2238 (H-D-Phe-Pip-Arg-pNA) and S-2251 (H-D-Val-Leu-Lys-pNA), which are specific for thrombin and plasmin, respectively, and are not cleaved by these TPPs [2].

Tripeptidyl Peptidase Aspergillus fumigatus Sedolisin Enzyme Specificity

Structural Differentiation: Sequence Divergence from In-Class Analog Ala-Phe-Pro-pNA

Phe-Pro-Ala-pNA (FPA-pNA) and its closest analog, Ala-Phe-Pro-pNA (AFP-pNA, CAS 201732-35-6), are both chromogenic substrates for tripeptidyl peptidases but differ in their amino acid sequence. FPA-pNA has the sequence Phe-Pro-Ala-pNA, while AFP-pNA has the sequence Ala-Phe-Pro-pNA . This sequence variation directly influences the substrate's interaction with the enzyme's active site, potentially leading to differences in binding affinity (Km) and catalytic turnover (kcat).

Substrate Specificity Peptide Sequence Tripeptidyl Peptidase Enzyme Kinetics

Assay Application: Quantitative Measurement of SedB TPP Activity via pNA Release

Phe-Pro-Ala-pNA has been validated for use in quantitative TPP kinetic analysis. A study using purified, heterologously produced SedB from *A. fumigatus* established an assay using Phe-Pro-Ala-pNA as the substrate. The reaction was performed at 20°C in 0.1 M sodium citrate buffer (pH 6.0), with substrate concentrations ranging from 10⁻³ to 10⁻⁷ M and an enzyme concentration of 2.5 × 10⁻⁹ M [1]. The release of p-nitroaniline (pNA) was monitored photometrically at 405 nm, and the Michaelis constant (Km) and turnover number (kcat) were calculated using a Lineweaver-Burk plot [1].

Enzyme Assay Kinetic Analysis Sedolisin B Chromogenic Substrate

Recommended Application Scenarios for Phe-Pro-Ala-pNA Based on Evidence


Characterization of Fungal Tripeptidyl Peptidases (TPPs)

Phe-Pro-Ala-pNA is the preferred substrate for characterizing the activity and kinetics of tripeptidyl peptidases, specifically the sedolisins (SedB, SedC, SedD) from *Aspergillus fumigatus*. Its validated use in kinetic assays allows researchers to determine key enzymatic parameters like Km and kcat, which are essential for understanding enzyme function and for screening potential inhibitors [1].

Differentiation of Protease Activities in Complex Biological Samples

Due to its high specificity for fungal TPPs, Phe-Pro-Ala-pNA can be used to distinguish TPP activity from that of other proteases (e.g., thrombin, plasmin) in complex mixtures. This is particularly valuable in studies investigating the role of *A. fumigatus* secreted proteases in virulence or in industrial protein hydrolysis applications where mixed enzyme sources are used [1].

Inhibitor Screening for Anti-Fungal Drug Discovery

As sedolisins are considered potential virulence factors for *A. fumigatus*, Phe-Pro-Ala-pNA-based assays can be deployed in high-throughput screening (HTS) formats to identify small molecule inhibitors of these TPPs. The chromogenic readout at 405 nm provides a simple, quantifiable, and scalable method for monitoring enzyme inhibition [1].

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